

An In-depth Technical Guide to 3-Nonene: Chemical Properties and Molecular Structure

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Compound of Interest

Compound Name: 3-Nonene

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This technical guide provides a comprehensive overview of the core chemical properties and molecular structure of **3-Nonene**. It includes tabulated quantitative data, detailed experimental methodologies for its characterization, and visualizations of its structural relationships and analytical workflows.

Core Chemical and Physical Properties

3-Nonene is an alkene with the chemical formula C_9H_{18} .^{[1][2]} It exists as two stereoisomers: cis (Z) and trans (E). The physical and chemical properties can vary slightly between these isomers. The following tables summarize key quantitative data for **3-Nonene**.

Table 1: General and Computed Properties of 3-Nonene

Property	Value	Source
Molecular Formula	C ₉ H ₁₈	[1]
Molecular Weight	126.24 g/mol	[3]
Exact Mass	126.140854 Da	[4]
LogP (Octanol/Water Partition Coefficient)	5.02	[4]
McGowan's Characteristic Volume (McVol)	133.370 ml/mol	[5]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	105.12 kJ/mol	[5]
Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-111.87 kJ/mol	[5]
Enthalpy of Fusion at Standard Conditions ($\Delta_{\text{fus}} H^\circ$)	19.27 kJ/mol	[5]
Enthalpy of Vaporization at Standard Conditions ($\Delta_{\text{vap}} H^\circ$)	35.59 kJ/mol	[5]
Log10 of Water Solubility (log10WS)	-3.44 mol/l	[5]

Table 2: Physical Properties of 3-Nonene Isomers

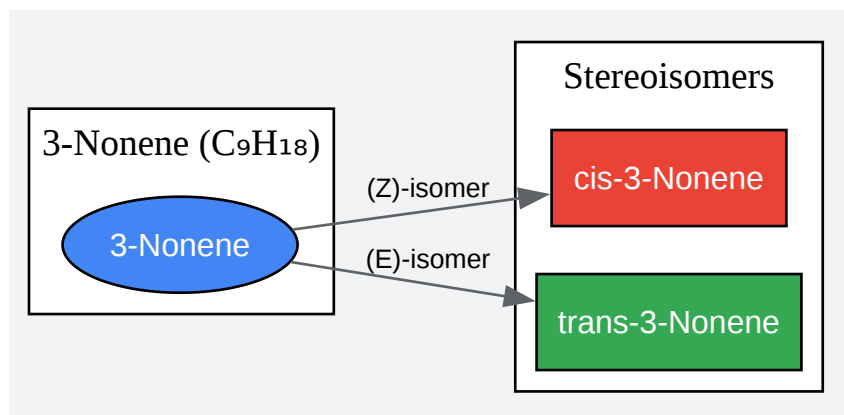
Property	Value	Isomer	Source
Boiling Point	145.7 ± 7.0 °C at 760 mmHg	(Z)-3-Nonene	[4][6]
420.75 ± 0.40 K	General	[5]	
Density	0.7 ± 0.1 g/cm ³	(Z)-3-Nonene	[4]
Flash Point	32.2 ± 0.0 °C	(Z)-3-Nonene	[4]
Vapor Pressure	6.1 ± 0.1 mmHg at 25°C	(Z)-3-Nonene	[4]
Refractive Index	1.427	(Z)-3-Nonene	[4]
Critical Temperature (T _c)	580.62 K	General	[5]
Critical Pressure (P _c)	2426.65 kPa	General	[5]

Molecular Structure and Isomerism

3-Nonene is a nine-carbon chain alkene with a double bond located at the third carbon position.[7] This positioning of the double bond gives rise to cis and trans stereoisomerism.

- **(Z)-3-Nonene (cis-3-Nonene)**: In this isomer, the alkyl chains on either side of the double bond are on the same side. The CAS number for cis-**3-Nonene** is 20237-46-1.[8]
- **(E)-3-Nonene (trans-3-Nonene)**: In this isomer, the alkyl chains are on opposite sides of the double bond. The CAS number for trans-**3-Nonene** is 20063-92-7.[9]

The general CAS number for **3-Nonene** (isomer unspecified) is 20063-77-8.[1] The IUPAC name is non-3-ene.[7]



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Relationship between **3-Nonene** and its stereoisomers.

Experimental Protocols

The characterization and analysis of **3-Nonene** involve various spectroscopic and chromatographic techniques.

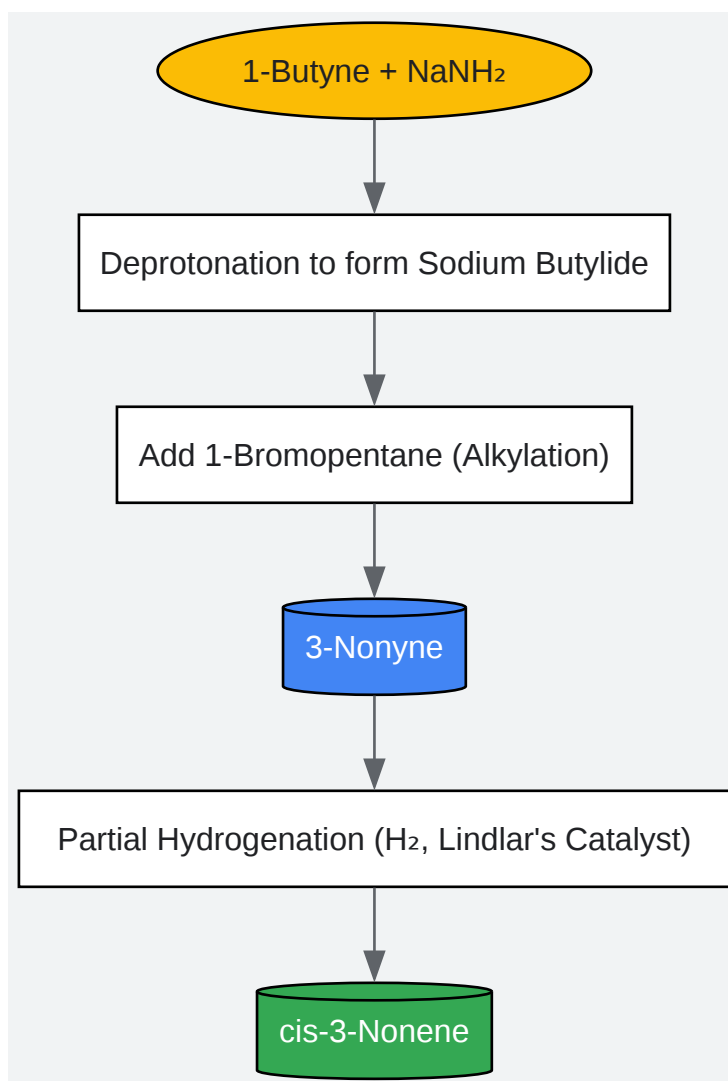
Synthesis of cis-3-Nonene

A common method for synthesizing a cis-alkene is through the reduction of an alkyne using specific catalysts.

Protocol for the Synthesis of cis-**3-Nonene**:[\[10\]](#)

- **Deprotonation of Alkyne:** Start with a terminal alkyne, such as 1-butyne. React it with a strong base like sodium amide (NaNH₂) in a suitable solvent (e.g., liquid ammonia) to deprotonate the alkyne, forming a sodium acetylide.
- **Alkylation:** Introduce an alkyl halide, in this case, 1-bromopentane. The acetylide ion will act as a nucleophile, attacking the primary alkyl halide in an S_N2 reaction to form 3-nonyne.
- **Partial Hydrogenation:** The resulting 3-nonyne is then partially hydrogenated to the cis-alkene. This is achieved using H₂ gas in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). The catalyst's reduced activity prevents over-reduction to the alkane (nonane).

- Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the product is purified, typically by distillation, to yield **cis-3-nonene**.



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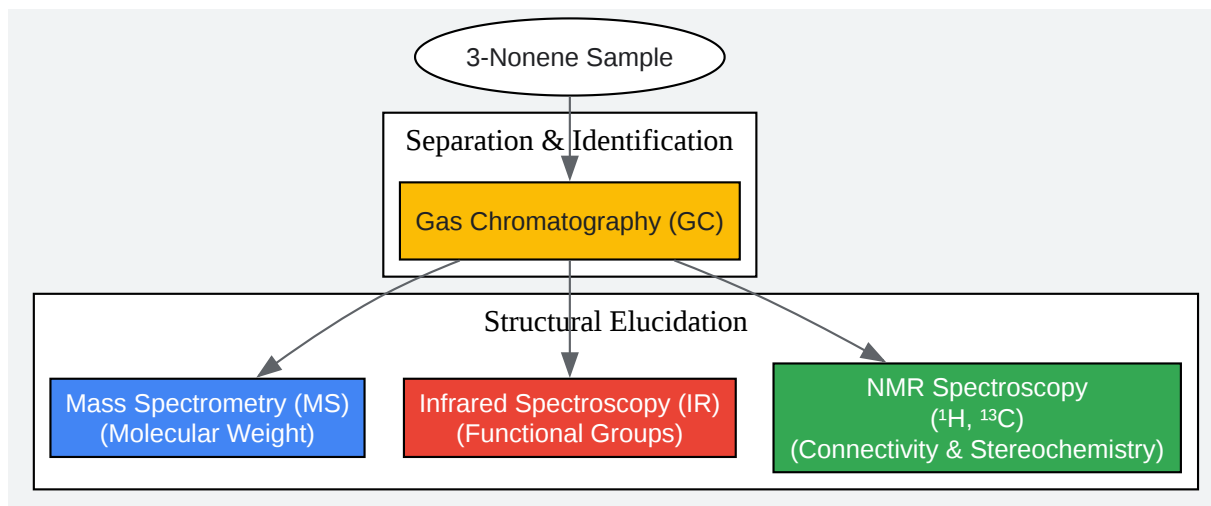
Synthesis workflow for **cis-3-Nonene**.

Spectroscopic and Chromatographic Analysis

To determine the structure and purity of **3-Nonene**, a combination of analytical techniques is employed.

General Experimental Workflow:

- Separation: If dealing with a mixture of isomers or impurities, the first step is separation. Gas Chromatography (GC) is highly effective for separating volatile compounds like alkenes.^[11] A non-polar capillary column is typically used, and the retention indices can help in identifying the isomers.^{[3][12]}
- Structure Elucidation:
 - Mass Spectrometry (MS): Often coupled with GC (GC-MS), MS provides the molecular weight of the compound and information about its fragmentation pattern, which can help confirm the carbon skeleton.^[13] The molecular ion peak for **3-Nonene** would be observed at an m/z ratio corresponding to its molecular weight (approximately 126).^[14]
 - Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For **3-Nonene**, the key absorption would be the C=C stretch. For trans-**3-Nonene**, a characteristic out-of-plane C-H bending vibration is observed around 965 cm^{-1} . The corresponding vibration for the cis isomer is less distinct and occurs around $675\text{-}730\text{ cm}^{-1}$.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: This provides information about the chemical environment of the hydrogen atoms. The vinyl protons (H-C=C-H) in **3-Nonene** would appear in the range of 5.3-5.5 ppm. The coupling constants (J-values) between these protons are different for the cis and trans isomers, allowing for their distinction.
 - ^{13}C NMR: This technique identifies the different types of carbon atoms. The sp^2 hybridized carbons of the double bond in **3-Nonene** would have characteristic chemical shifts in the downfield region of the spectrum (typically 120-140 ppm).



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General analytical workflow for **3-Nonene** characterization.

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